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Compound of Interest

Compound Name: Geiparvarin

Cat. No.: B191289 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of Geiparvarin analogues, detailing their structure-activity

relationships, antiproliferative effects, and mechanisms of action. The information is supported

by quantitative data from various studies, detailed experimental protocols, and visualizations of

key signaling pathways.

Geiparvarin, a natural coumarin isolated from the Australian plant Geijera parviflora, has

garnered significant interest in the field of medicinal chemistry due to its cytostatic and

antitumor properties. This has led to the synthesis and evaluation of a wide array of

Geiparvarin analogues with the aim of elucidating the structural features crucial for their

biological activity and developing more potent and selective anticancer agents. This guide

summarizes the key findings in the structure-activity relationship (SAR) of these analogues.

Comparative Analysis of Biological Activity
The antiproliferative activity of Geiparvarin and its analogues has been evaluated against a

panel of murine and human cancer cell lines. The following table summarizes the 50%

inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for selected analogues,

highlighting key structural modifications and their impact on cytotoxicity.
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Compound Modification Cell Line Activity (µM) Reference

Geiparvarin (1) -
L1210 (murine

leukemia)
1.2 [1]

Molt/4F (human

leukemia)
0.8 [2]

Analogue 4b

5-methyl-5-ethyl

substitution on

the 3(2H)-

furanone moiety

L1210 1.1 [1]

Analogue 4c 3(2H)-furanimine L1210 2.3 [1]

Analogue 4f

5-methyl

substitution on

the 3(2H)-

furanone moiety

L1210 3.4 [1]

Analogue 4g

5-ethyl

substitution on

the 3(2H)-

furanone moiety

L1210 2.9 [1]

6-

Methoxygeiparva

rin (10l)

Methoxy group at

position 6 of the

coumarin ring

L1210 1.3 [2]

Analogue 10b

Carbamate

moiety with an

ethyl group

L1210 1.5 [2]

Analogue 10a

Carbamate

moiety with a

phenyl group

L1210 >100 [2]

Analogue V
Modified

alkenyloxy bridge

HL60

(promyelocytic

leukemia)

0.5 ± 0.02 [3]
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Compound 4

Replacement of

coumarin with a

substituted

benzene ring

LoVo (human

colon carcinoma)

Comparable to

Geiparvarin
[4]

Compound 4k
Coumarin-amino

acid conjugate

MCF-7 (breast

cancer)
4.98 [3]

Compound 6c

Coumarin-

dipeptide

conjugate

MCF-7 (breast

cancer)
5.85 [3]

Key Structure-Activity Relationship Insights:

The 3(2H)-Furanone Moiety: This ring system is considered a critical pharmacophore for the

antitumor activity of Geiparvarin.[5] Substitutions at the C5 position of this ring generally

lead to a slight decrease in cytostatic activity. However, the 5-methyl-5-ethyl derivative

(analogue 4b) exhibited activity comparable to the parent compound.[1]

The Coumarin Ring: Replacement of the coumarin moiety with other aromatic rings, such as

substituted benzene rings, can yield analogues with comparable cytotoxicity, suggesting that

a lipophilic aromatic system is important for activity.[4] The introduction of a methoxy group

at the 6-position of the coumarin ring (6-Methoxygeiparvarin) did not significantly alter the

activity.[2]

The Alkenyloxy Side Chain: Modifications to this chain have a significant impact on activity.

Analogues bearing a carbamate moiety linked to an alkyl group showed potent cytostatic

activity, whereas those with an aromatic carbamate were inactive.[2] Furthermore,

modifications to the alkenyloxy bridge itself, such as the replacement of a methyl group,

have led to analogues with enhanced growth inhibitory activity.[3]

Additional Double Bonds: The introduction of an additional double bond in the side chain was

found to be detrimental to the activity, leading to a 5- to 100-fold decrease in effectiveness

compared to Geiparvarin.[2]

Mechanisms of Action
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The anticancer effects of Geiparvarin analogues are attributed to multiple mechanisms,

primarily the disruption of microtubule dynamics and the inhibition of key signaling pathways

involved in cell survival and proliferation.

Microtubule Disruption
Several studies have indicated that Geiparvarin and its analogues exert their antiproliferative

effects by interfering with microtubule formation. This is a crucial mechanism as microtubules

are essential components of the cytoskeleton and the mitotic spindle, making them a key target

for anticancer drugs. The proposed mechanism involves the binding of these compounds to

tubulin, the protein subunit of microtubules.

Microtubule Dynamics
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Caption: Mechanism of microtubule disruption by Geiparvarin analogues.

PI3K/Akt Signaling Pathway Inhibition
For certain Geiparvarin analogues, another identified mechanism of action is the inhibition of

the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation,
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and growth, and its dysregulation is a common feature in many cancers. By inhibiting this

pathway, these analogues can induce apoptosis and suppress tumor growth.
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Caption: Inhibition of the PI3K/Akt signaling pathway by Geiparvarin analogues.

Experimental Protocols
General Procedure for the Synthesis of Geiparvarin
Analogues
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The synthesis of Geiparvarin analogues often involves a multi-step process. A common

approach for modifying the 3(2H)-furanone moiety is through the elaboration of isoxazole

derivatives.[1]

Starting Materials
(e.g., Substituted Aldehydes,

 Hydroxylamine)
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Formation

Reductive N-O
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Caption: General synthetic workflow for Geiparvarin analogues.

Step-by-Step Protocol:

Isoxazole Formation: React a substituted aldehyde with hydroxylamine to form the

corresponding oxime, which is then converted to a nitrile oxide. The nitrile oxide undergoes a

[3+2] cycloaddition with an appropriate alkyne to yield the isoxazole derivative.

Reductive Cleavage: The N-O bond of the isoxazole ring is cleaved using a reducing agent,

such as Raney nickel or catalytic hydrogenation, to afford a β-hydroxy ketone.

Cyclization: The resulting β-hydroxy ketone undergoes an intramolecular cyclization, often

acid- or base-catalyzed, to form the 3(2H)-furanone ring.

Coupling: The synthesized 3(2H)-furanone derivative is then coupled with a suitably

functionalized coumarin moiety, typically via a Wittig or Horner-Wadsworth-Emmons reaction,

to introduce the alkenyloxy side chain and yield the final Geiparvarin analogue.
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Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to determine the cytotoxic

potential of compounds.

Materials:

Cancer cell lines (e.g., L1210, Molt/4F, MCF-7)

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

Geiparvarin analogues dissolved in DMSO (stock solution)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

96-well microtiter plates

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2

atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the Geiparvarin analogues in complete

medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to

avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium

containing the test compounds at various concentrations. Include a vehicle control (medium

with DMSO) and a positive control (a known cytotoxic drug).

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to
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purple formazan crystals.

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

determined by plotting the percentage of cell viability against the compound concentration

and fitting the data to a sigmoidal dose-response curve.

Conclusion
The structure-activity relationship studies of Geiparvarin analogues have provided valuable

insights into the design of novel and potent anticancer agents. The 3(2H)-furanone ring and the

lipophilic aromatic moiety are key structural features for cytotoxicity. Modifications of the

alkenyloxy side chain offer a promising avenue for enhancing antiproliferative activity. The dual

mechanism of action, involving both microtubule disruption and inhibition of the PI3K/Akt

signaling pathway, makes these compounds attractive candidates for further development. The

experimental protocols and data presented in this guide serve as a valuable resource for

researchers in the field of cancer drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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